

Development of a stability-indicating assay for Osimertinib

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Osimertinib Impurity N

CAS No.: 1932710-29-6

Cat. No.: B580302

[Get Quote](#)

Application Notes & Protocols

Topic: Development of a Stability-Indicating Assay Method for Osimertinib

Audience: Researchers, scientists, and drug development professionals.

Abstract

Osimertinib (Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor pivotal in the treatment of non-small cell lung cancer (NSCLC). Ensuring its chemical stability throughout its shelf-life is critical for maintaining therapeutic efficacy and safety. This document provides a comprehensive guide to developing and validating a stability-indicating assay method (SIAM) for Osimertinib using reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the rationale behind forced degradation studies, the systematic development of a chromatographic method capable of resolving the parent drug from its degradation products, and rigorous validation according to the International Council for Harmonisation (ICH) guidelines.

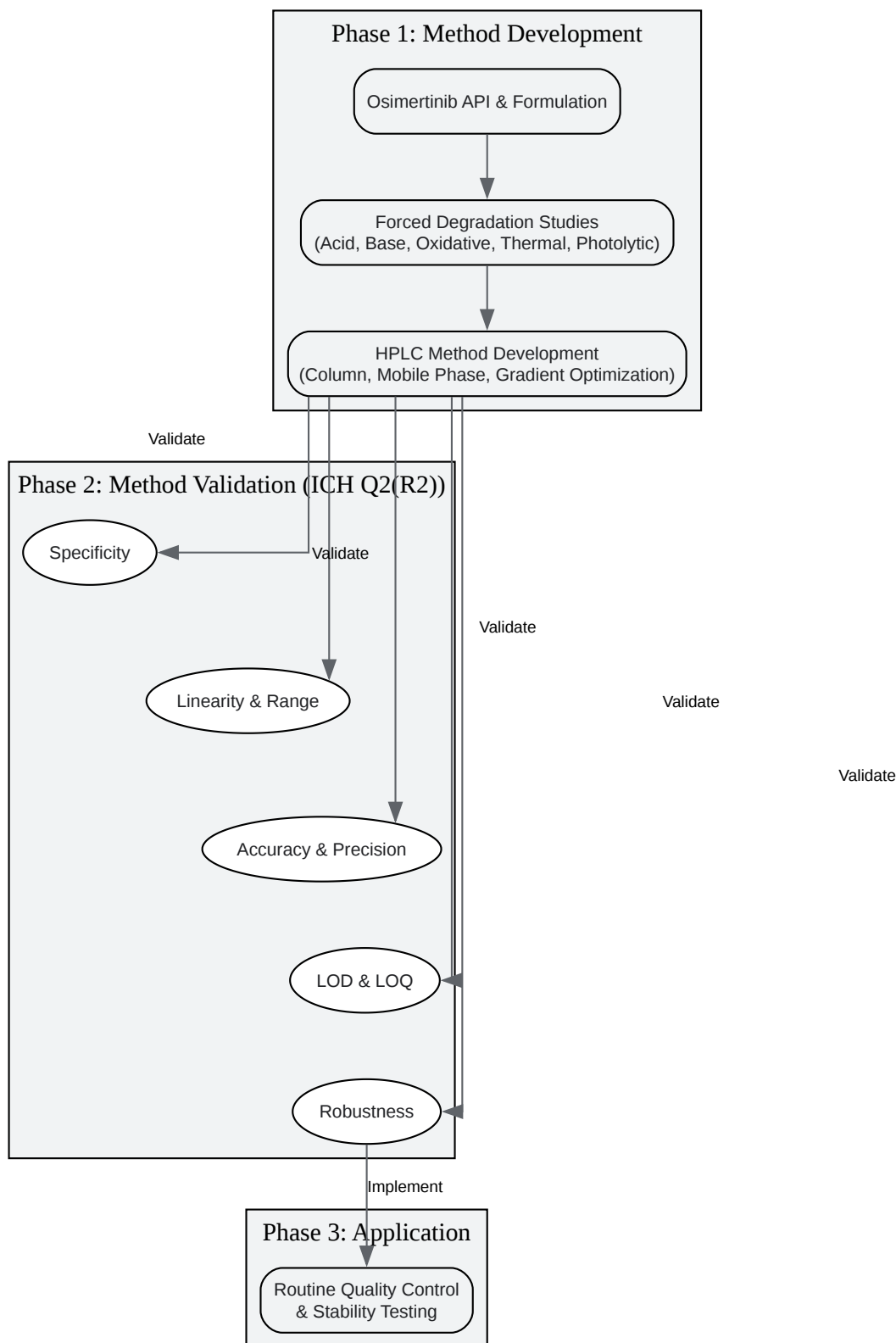
Introduction: The Rationale for a Stability-Indicating Method

A stability-indicating method is a validated analytical procedure that accurately and precisely quantifies the decrease of the active pharmaceutical ingredient (API) content over time due to degradation.^{[1][2]} For a potent therapeutic agent like Osimertinib, the formation of degradation products could potentially alter its efficacy or introduce toxicity. Therefore, a robust SIAM is not merely a quality control requirement but a cornerstone of patient safety. The ICH guidelines mandate the use of such methods in stability studies for regulatory submissions.^[1]

Osimertinib, under various environmental conditions, can undergo chemical changes. Published studies consistently show that Osimertinib is particularly susceptible to degradation under acidic, basic, and oxidative stress, while remaining relatively stable under thermal and photolytic conditions.^{[3][4][5][6][7][8][9]} This known degradation profile forms the scientific basis for our experimental design. The primary objective is to develop an HPLC method that can separate the main Osimertinib peak from all potential degradation products generated during these stress studies, thus proving its specificity.^[10]

Experimental Workflow Overview

The development and validation of a SIAM for Osimertinib follows a logical, multi-stage process. This workflow ensures that the final analytical method is robust, reliable, and fit for its intended purpose.



[Click to download full resolution via product page](#)

Figure 1: High-level workflow for SIAM development and validation.

Materials and Equipment

- Reference Standard: Osimertinib Mesylate (USP or equivalent)
- Reagents:
 - Acetonitrile (HPLC Grade)
 - Methanol (HPLC Grade)
 - Formic Acid (AR Grade)
 - Ammonium Hydroxide (AR Grade)
 - Hydrochloric Acid (AR Grade)
 - Sodium Hydroxide (AR Grade)
 - Hydrogen Peroxide (30%, AR Grade)
 - Water (Milli-Q or HPLC Grade)
- Equipment:
 - HPLC system with a Photodiode Array (PDA) or UV-Vis Detector
 - Analytical Balance
 - pH Meter
 - Water Bath or Dry Bath
 - Photostability Chamber
 - Volumetric flasks, pipettes, and syringes
 - Syringe filters (0.45 μm or 0.22 μm)

Protocol 1: Forced Degradation Studies

Objective: To intentionally degrade Osimertinib under various stress conditions to generate its potential degradation products. This is essential for demonstrating the specificity of the analytical method. An ideal study aims for 5-20% degradation of the API.[2]

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Osimertinib in methanol.

Step-by-Step Stress Conditions:

- Acid Hydrolysis:
 - To 1 mL of stock solution, add 1 mL of 1N HCl.
 - Incubate at 60°C for 2 hours.
 - Cool to room temperature and neutralize with an equivalent amount of 1N NaOH.
 - Dilute with mobile phase to a final concentration of ~100 µg/mL.
 - Rationale: Simulates exposure to acidic environments which can occur during manufacturing or in certain formulations. Studies show Osimertinib is labile in acidic conditions.[3][4][5]
- Base Hydrolysis:
 - To 1 mL of stock solution, add 1 mL of 1N NaOH.
 - Incubate at 60°C for 2 hours.
 - Cool to room temperature and neutralize with an equivalent amount of 1N HCl.
 - Dilute with mobile phase to a final concentration of ~100 µg/mL.
 - Rationale: Simulates exposure to alkaline conditions. Base-catalyzed hydrolysis is a common degradation pathway for many pharmaceuticals.[7][11]
- Oxidative Degradation:
 - To 1 mL of stock solution, add 1 mL of 30% H₂O₂.

- Keep at room temperature for 24 hours.
- Dilute with mobile phase to a final concentration of ~100 µg/mL.
- Rationale: Tests susceptibility to oxidation, which can occur via atmospheric oxygen or interaction with oxidative excipients. Osimertinib is known to degrade under oxidative stress, potentially forming N-oxide impurities.[4][12][13]
- Thermal Degradation:
 - Place the solid Osimertinib powder in a hot air oven at 105°C for 24 hours.
 - Separately, keep 5 mL of the stock solution at 60°C for 24 hours.
 - Prepare a ~100 µg/mL solution from the stressed samples.
 - Rationale: Evaluates the stability of the drug at elevated temperatures, mimicking long-term storage in hot climates. Most studies report Osimertinib as being relatively stable to heat.[3][5][8]
- Photolytic Degradation:
 - Expose solid Osimertinib powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
 - Prepare a ~100 µg/mL solution from the stressed samples.
 - Rationale: Assesses the drug's sensitivity to light exposure.

Control Sample: Prepare a ~100 µg/mL solution of unstressed Osimertinib for comparison.

Stress Condition	Reagent/Condition	Duration	Expected Outcome
Acid Hydrolysis	1N HCl, 60°C	2 hours	Significant Degradation[14][15]
Base Hydrolysis	1N NaOH, 60°C	2 hours	Significant Degradation[3][4]
Oxidation	30% H ₂ O ₂ , RT	24 hours	Significant Degradation[6][8][9]
Thermal	105°C (Solid)	24 hours	Stable / Minor Degradation[5][8]
Photolytic	ICH Q1B	N/A	Stable / Minor Degradation[3][14]

Table 1: Summary of Forced Degradation Conditions for Osimertinib.

Protocol 2: HPLC Method Development & Validation

Objective: To develop a specific, accurate, and precise RP-HPLC method that separates Osimertinib from all process-related impurities and degradation products, and to validate this method per ICH Q2(R2) guidelines.[10]

Chromatographic Conditions

The selection of chromatographic parameters is based on the physicochemical properties of Osimertinib and published literature.[4][5][16] A C18 column is chosen for its versatility in retaining and separating compounds of moderate polarity like Osimertinib. A gradient elution is necessary to ensure that both polar degradation products and the parent drug are well-resolved within a reasonable runtime.[4][11]

Parameter	Optimized Condition
Column	InertSustain C18 (250 x 4.6 mm, 3 μm) or equivalent
Mobile Phase A	0.1% Formic Acid in Water (pH adjusted to ~5.5-6.5 with NH ₄ OH)
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
Detection (UV)	268 nm
Injection Volume	10 μL
Column Temp.	30°C
Gradient Program	See Table 3

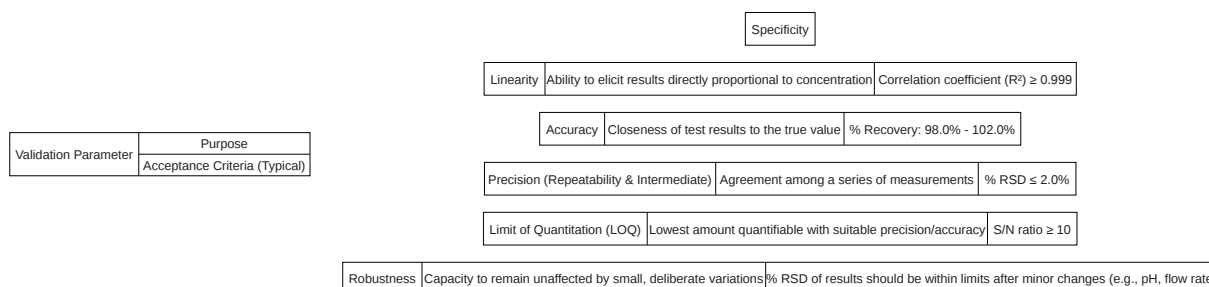
Table 2: Optimized HPLC Conditions.

Time (min)	% Mobile Phase A	% Mobile Phase B
0	80	20
20	70	30
50	60	40
80	50	50
85	10	90
90	80	20

Table 3: Example Gradient Elution Program.

Method Validation Protocol

The method must be validated to demonstrate it is suitable for its intended purpose.[\[10\]](#)[\[17\]](#)



[Click to download full resolution via product page](#)

Figure 2: Key validation parameters and their purpose as per ICH guidelines.

Step-by-Step Validation:

- Specificity:
 - Inject the diluent (blank), a standard solution of Osimertinib, and each of the stressed samples from Protocol 1.
 - Rationale & Analysis: This is the most critical parameter for a stability-indicating method. [10] The chromatograms of the stressed samples must show that the degradation product peaks are well-resolved from the parent Osimertinib peak (Resolution > 2). Use a PDA detector to assess peak purity, ensuring no co-eluting impurities.

- Linearity:

- Prepare a series of at least five concentrations of Osimertinib spanning the expected working range (e.g., 50% to 150% of the target concentration, such as 10-400 µg/mL).[12][16][18]
- Rationale & Analysis: This demonstrates a direct relationship between concentration and detector response. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (R^2) should be ≥ 0.999 . [9]
- Accuracy (Recovery):
 - Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a known amount of Osimertinib into a placebo mixture.
 - Rationale & Analysis: This confirms the closeness of the measured value to the true value. Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%. [2][9]
- Precision:
 - Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day, with the same analyst and equipment.
 - Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on different equipment.
 - Rationale & Analysis: This measures the method's consistency. Calculate the Relative Standard Deviation (%RSD) for the results. The %RSD should not be more than 2.0%. [9]
- Limit of Detection (LOD) & Limit of Quantitation (LOQ):
 - Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1.
 - Rationale & Analysis: Defines the sensitivity of the method. LOQ is the lowest concentration that can be reliably quantified and is particularly important for impurity analysis. [5][9]
- Robustness:

- Deliberately introduce small variations to the method parameters, one at a time. Examples include:
 - Flow rate (± 0.1 mL/min)
 - Column temperature ($\pm 2^{\circ}\text{C}$)
 - Mobile phase pH (± 0.2 units)
- Rationale & Analysis: This demonstrates the method's reliability during normal usage. The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.[\[1\]](#)

Conclusion

The protocols detailed in this application note provide a robust framework for developing and validating a stability-indicating HPLC method for Osimertinib. By systematically performing forced degradation studies and adhering to the validation principles outlined in ICH guidelines, researchers can establish a reliable analytical method. This method is crucial for ensuring the quality, safety, and efficacy of Osimertinib formulations throughout their lifecycle, from development to routine quality control and long-term stability monitoring.

References

- Pate, A. N., Barge, V., Kasabe, A., & Kulkarni, O. (n.d.). Forced degradation studies of Osimertinib Mesylate. ResearchGate. Available at: [\[Link\]](#)
- Henderson, C. J., et al. (2018). Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. *Clinical Cancer Research*, 24(9), 2138–2147. Available at: [\[Link\]](#)
- Barge, V. V., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation. *International Journal of Pharmaceutical Sciences and Drug Research*, 14(6). Available at: [\[Link\]](#)

- Barge, V. V., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [\[Link\]](#)
- Chakradhar, T., Mondal, S., & Vanapalli, G. K. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics, 9(2-s), 391-395. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Forced degradation studies of Osimertinib Mesylate. Available at: [\[Link\]](#)
- Saple, S. R., et al. (2020). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Advances in Biological Chemistry, 10(4). Available at: [\[Link\]](#)
- ResearchGate. (n.d.). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Available at: [\[Link\]](#)
- Patel, D., et al. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. Journal of Pharmaceutical and Biomedical Analysis, 229. Available at: [\[Link\]](#)
- Alhabardi, S., et al. (2023). A fast, sensitive and greener stability-indicating HPLC method for the quantitative determination of osimertinib in. Periodica Polytechnica Chemical Engineering. Available at: [\[Link\]](#)
- Pate, A. N., et al. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR. Journal of Liquid Chromatography & Related Technologies. Available at: [\[Link\]](#)
- Alhabardi, S., et al. (n.d.). A fast, sensitive and greener stability-indicating HPLC method for the quantitative determination of osimertinib. ResearchGate. Available at: [\[Link\]](#)

- Pate, A. N., et al. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. *Journal of Liquid Chromatography & Related Technologies*. Available at: [\[Link\]](#)
- Agilent Technologies. (2023). Stability-Indicating Method Validation: Regulatory Considerations. Available at: [\[Link\]](#)
- *Journal of Drug Delivery and Therapeutics*. (2019). View of A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Available at: [\[Link\]](#)
- Chakradhar, T., Mondal, S., & Vanapalli, G. K. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. *Journal of Drug Delivery and Therapeutics*. Available at: [\[Link\]](#)
- ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [\[Link\]](#)
- Kumar, G. S. (2017). Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC. *PharmaTutor*. Available at: [\[Link\]](#)
- Saple, S. R., et al. (2020). Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets by using HPLC, UPLC-QTOF-MS/MS and Evaluation of their in-silico Safety Assessment. *ResearchGate*. Available at: [\[Link\]](#)
- HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. Available at: [\[Link\]](#)
- Sonawane, S., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. *Chromatography Research International*. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. ijtrd.com \[ijtrd.com\]](#)
- [2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. ijpsdronline.com \[ijpsdronline.com\]](#)
- [5. ijpsdronline.com \[ijpsdronline.com\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. akjournals.com \[akjournals.com\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. database.ich.org \[database.ich.org\]](#)
- [11. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib \(OSM\) and Degradation Product \(DP\) \[scirp.org\]](#)
- [12. jddtonline.info \[jddtonline.info\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. tandfonline.com \[tandfonline.com\]](#)
- [15. tandfonline.com \[tandfonline.com\]](#)
- [16. jddtonline.info \[jddtonline.info\]](#)
- [17. Stability-Indicating Method Validation: Regulatory Considerations – Pharma Validation \[pharmavalidation.in\]](#)
- [18. jddtonline.info \[jddtonline.info\]](#)
- To cite this document: BenchChem. [Development of a stability-indicating assay for Osimertinib]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b580302/docs#development-of-a-stability-indicating-assay-for-osimertinib\]](https://www.benchchem.com/product/b580302/docs#development-of-a-stability-indicating-assay-for-osimertinib)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)